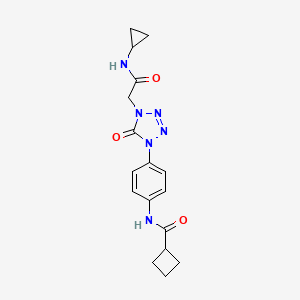![molecular formula C23H13F4N3 B2393470 1-(3-fluorophenyl)-3-phenyl-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901265-43-8](/img/structure/B2393470.png)
1-(3-fluorophenyl)-3-phenyl-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-(3-fluorophenyl)-3-phenyl-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline” is a complex organic molecule that contains several functional groups and rings. It has a pyrazolo[4,3-c]quinoline core, which is a bicyclic structure composed of a pyrazole ring fused with a quinoline . The molecule also contains fluorophenyl and trifluoromethyl groups, which are common in many pharmaceuticals and materials due to their unique properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the fluorophenyl and trifluoromethyl groups could influence the compound’s electronic properties and shape .Chemical Reactions Analysis
The chemical reactivity of this compound would depend on its functional groups and overall structure. The fluorophenyl and trifluoromethyl groups could participate in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of fluorine atoms could affect the compound’s polarity, solubility, and stability .科学的研究の応用
Fluorescence Quenching and Photophysics
Pyrazoloquinoline derivatives, including those similar to the compound , have shown remarkable properties in the context of fluorescence. They have demonstrated high efficiency as organic fluorescent materials, suitable for light-emitting devices. For instance, a study explored the quenching of fluorescence from pyrazolo[3,4-b]quinoline derivatives in different conditions, revealing the reversible nature of this quenching process in the presence of protic acid. This property is significant for applications in light-emitting devices and molecular sensors (Mu et al., 2010).
Electronic and Optical Properties
The introduction of fluorine atoms in pyrazoloquinoline molecules can alter several properties, including fluorescence quantum efficiency, HOMO and LUMO levels, and absorption band position. These changes are crucial for developing advanced fluorescent materials and dyes with specific photophysical characteristics. A study analyzing the photophysical and electrochemical properties of fluorine-substituted pyrazoloquinolines provided insights into these modifications, highlighting the potential for creating materials with tailored electronic properties (Szlachcic & Uchacz, 2018).
Molecular Sensors and Fluorophores
Pyrazoloquinoline chromophores serve as versatile building blocks for fluorescent molecular sensors. These compounds can be integrated into various systems, leading to the development of fluoroionophores and photoinduced electron-transfer probes. These materials show significant potential for metal ion recognition, demonstrating strong analyte-induced fluorescence enhancement or bright ratiometric dual emission, useful in biological and chemical sensing applications (Rurack et al., 2002).
Synthesis of Fluorinated Heterocycles
The compound's structure lends itself to the synthesis of various fluorinated heterocycles. These heterocycles are key in producing a range of materials with unique properties, applicable in multiple scientific domains. The process of synthesizing these compounds involves reactions with aromatic hydrazines, hydroxylamine, urea, and other chemicals, yielding products with diverse applications (Sloop et al., 2002).
Cell Imaging and Interaction with Proteins
Tri-cyclic pyranoquinoline and phenanthroline derivatives, related to the core structure of the compound , have been synthesized and shown to exhibit staining properties in cultured cells. These derivatives can act as fluorophores and bind with protein molecules, making them suitable for applications in mammalian cell imaging (Majumdar et al., 2014).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-(3-fluorophenyl)-3-phenyl-7-(trifluoromethyl)pyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H13F4N3/c24-16-7-4-8-17(12-16)30-22-18-10-9-15(23(25,26)27)11-20(18)28-13-19(22)21(29-30)14-5-2-1-3-6-14/h1-13H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPJYJZGXYMSJSO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C3=C4C=CC(=CC4=NC=C32)C(F)(F)F)C5=CC(=CC=C5)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H13F4N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-fluorophenyl)-3-phenyl-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4-(tert-butyl)phenyl)(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)methanone](/img/structure/B2393392.png)
![2-[(3-Methoxyphenyl)amino]cyclobutan-1-ol](/img/structure/B2393393.png)
![(E)-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-(4-methoxyphenyl)-2-propen-1-one](/img/structure/B2393396.png)
![5-((4-Fluorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2393398.png)
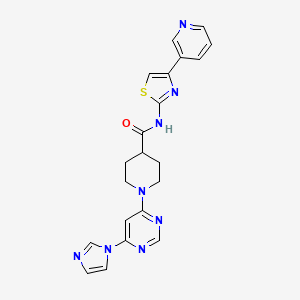
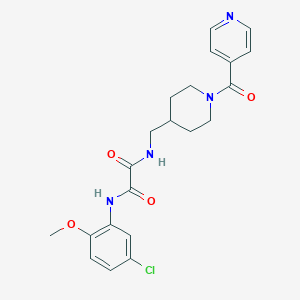
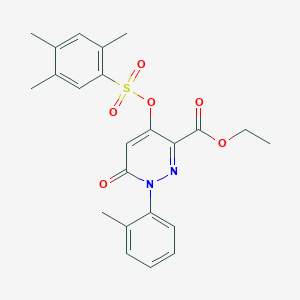
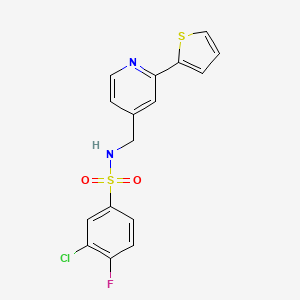
![3-allyl-2-((2-(4-(2-hydroxyethyl)piperazin-1-yl)-2-oxoethyl)thio)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2393404.png)

![1-[4-(Benzothiazol-2-yl)piperazino]ethanone](/img/structure/B2393408.png)

